molecular formula C14H16O4 B1175383 trans-Carane CAS No. 18968-23-5

trans-Carane

Cat. No. B1175383
CAS RN: 18968-23-5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Carane is a natural product found in Mentha canadensis with data available.

Scientific Research Applications

Mass Spectrometry in Terpene Analysis

Research by Bünau, Schade, and Gollnick (1967) focused on the mass spectrometry of various caranols including trans-carane derivatives. Their work suggests that the identification and quantitative analysis of caranol mixtures, such as those involving this compound, can be accurately performed using mass spectrometry by evaluating abundance ratios. This methodology is significant in analyzing and identifying terpene structures in various scientific applications (Bünau, Schade, & Gollnick, 1967).

Hydrogenation of Terpenes

Cocker, Shannon, and Staniland (1966) established conditions for the catalytic hydrogenation of terpenes, including the transformation of car-3-ene to cis-carane. While they were not able to obtain this compound, their research illuminates the potential pathways and conditions for manipulating terpene structures, which is fundamental in the synthesis of various derivatives and compounds (Cocker, Shannon, & Staniland, 1966).

Synthesis and Biological Activity of Derivatives

Kozioł et al. (2018) explored the synthesis of novel derivatives from a this compound substrate, leading to the creation of bromolactone with the preserved carane system. This compound exhibited moderate antibacterial activity and antifeedant activity against certain insects, highlighting this compound’s potential in creating biologically active compounds (Kozioł et al., 2018).

Optical Activity in Synthesis

Fringuelli, Minuti, and Taticchi (1990) reported on the synthesis of optically active transcaran-4-carboxylic acids. Their work underscores the significance of optical activity in the synthesis of carane derivatives, which can be crucial in developing substances with specific desired properties (Fringuelli, Minuti, & Taticchi, 1990).

Terpene Biotransformation

The study by Ishida, Asakawa, Takemoto, and Aratani (1981) on the biotransformation of various terpenes in rabbits included this compound. They investigated how these compounds metabolize in mammals, leading to the formation of several unique compounds. This research is crucial for understanding the metabolic fate of terpenes like this compound in biological systems (Ishida, Asakawa, Takemoto, & Aratani, 1981).

properties

CAS RN

18968-23-5

Molecular Formula

C14H16O4

Molecular Weight

0

synonyms

BICYCLO[4.1.0]HEPTANE,3,7,7-T

Origin of Product

United States

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